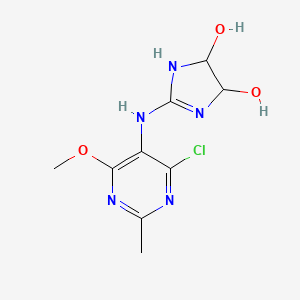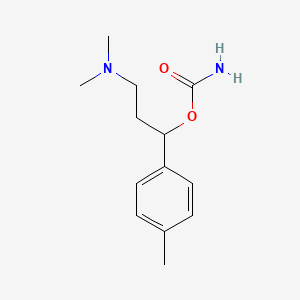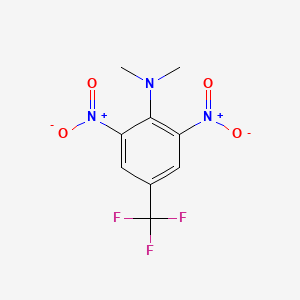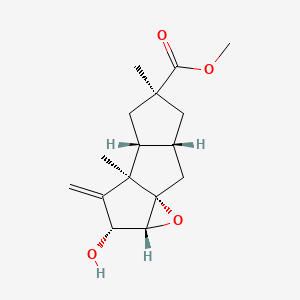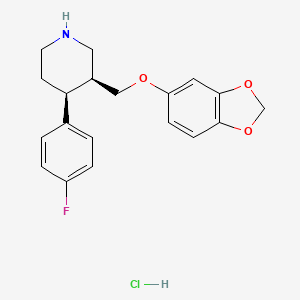
rac cis-Paroxetine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paroxetine Hydrochloride, identified by the unique ingredient identifier R65J6MKL3L, is a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of major depressive disorder, anxiety disorders, obsessive-compulsive disorder, and other mood-related conditions . It is known for its potent inhibition of serotonin reuptake, which helps alleviate symptoms of depression and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paroxetine Hydrochloride is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, Paroxetine Hydrochloride is produced using large-scale chemical reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and filtration, is common to obtain the desired pharmaceutical-grade compound .
Chemical Reactions Analysis
Types of Reactions: Paroxetine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Paroxetine Hydrochloride can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield various derivatives of Paroxetine Hydrochloride .
Scientific Research Applications
Paroxetine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of selective serotonin reuptake inhibitors and their chemical properties.
Biology: Researchers use Paroxetine Hydrochloride to study the effects of serotonin reuptake inhibition on cellular processes and neurotransmitter dynamics.
Medicine: The compound is extensively studied for its therapeutic effects in treating depression, anxiety, and other mood disorders.
Mechanism of Action
Paroxetine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin at the presynaptic neuron, thereby increasing the levels of serotonin in the synaptic cleft. This enhanced serotonergic activity helps alleviate symptoms of depression and anxiety . The compound specifically targets the serotonin transporter (SERT) and binds to it, preventing the reabsorption of serotonin into the presynaptic neuron . This mechanism involves various molecular pathways, including the modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI known for its efficacy in treating depression and anxiety, with a distinct pharmacokinetic profile.
Citalopram: An SSRI that is often compared with Paroxetine Hydrochloride for its therapeutic effects and side effect profile.
Uniqueness: Paroxetine Hydrochloride is unique in its high potency and selectivity for the serotonin transporter. It has a distinct chemical structure that contributes to its specific pharmacological properties. Compared to other SSRIs, Paroxetine Hydrochloride is known for its relatively higher risk of withdrawal symptoms upon cessation, which is an important consideration in clinical practice .
Properties
CAS No. |
105813-03-4 |
|---|---|
Molecular Formula |
C19H21ClFNO3 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17+;/m0./s1 |
InChI Key |
GELRVIPPMNMYGS-SQQLFYIASA-N |
Isomeric SMILES |
C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




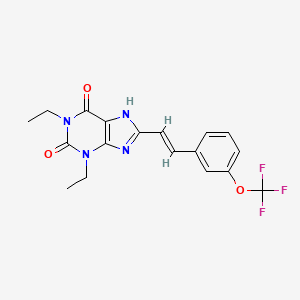
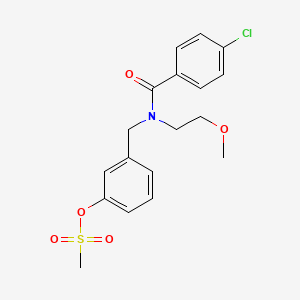
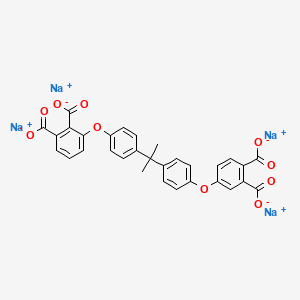

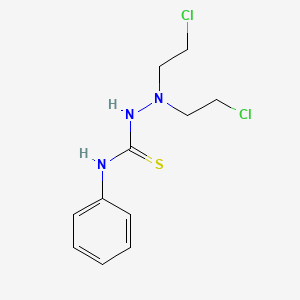

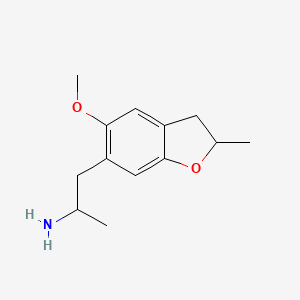
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)
